7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride
Description
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride is a bicyclic organic compound featuring a fluorine atom at position 7, an oxygen atom (oxa) at position 3, and a nitrogen atom (aza) at position 9 within its bridged structure. The hydrochloride salt enhances its solubility and stability.
Properties
CAS No. |
2177267-26-2 |
|---|---|
Molecular Formula |
C7H13ClFNO |
Molecular Weight |
181.63 g/mol |
IUPAC Name |
7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-5-1-6-3-10-4-7(2-5)9-6;/h5-7,9H,1-4H2;1H |
InChI Key |
JWUGKMUQIIKJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclic Core
The bicyclic core 9-azabicyclo[3.3.1]nonane is synthesized via condensation of acetone-1,3-dicarboxylic acid and glutaraldehyde with benzylamine under acidic conditions, followed by reduction and dehydration steps. This method is well-documented in a recent Organic Syntheses procedure:
- Initial condensation of acetone dicarboxylic acid and glutaraldehyde with benzylamine at 0–10 °C.
- Formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (compound 3).
- Reduction to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (compound 4).
- Acid-catalyzed dehydration to 9-benzyl-9-azabicyclo[3.3.1]non-3-ene (compound 5).
- Hydrogenation to remove benzyl protecting group yielding 9-azabicyclo[3.3.1]nonane (compound 6).
This sequence yields the bicyclic amine core in high purity and yield (up to 93% for intermediate 5 and 89% for hydrogenation to 6).
Formation of the Hydrochloride Salt
The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in methanol or ethanol. This step improves the compound’s physicochemical properties such as solubility and stability, facilitating handling and storage.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation to compound 3 | Acetone dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4, 0–10 °C | 57 (isolated in solution) | High purity by HPLC and NMR |
| Reduction to compound 4 | NaBH4, Pd(OH)2/C hydrogenation | 89 | Crude product used directly |
| Dehydration to compound 5 | 70% aqueous H2SO4, reflux | 93 | High purity confirmed by HPLC |
| Hydrogenation to compound 6 | Pd(OH)2/C, H2, 50 psi, 50 °C, 48 h | 89.6 | Monitored by GC, high purity |
| Fluorination and substitution | NaH, DMF, 0 °C; 4-fluoro-3-propoxybenzotrifluoride, 80 °C, 2 h | 80 | Followed by Pd(OH)2/C hydrogenation |
| Oxidation to oxa derivative | m-CPBA, K2CO3, room temperature, 2 h | 94 | Purified by chromatography |
| Hydrochloride salt formation | HCl in MeOH or EtOH | Quantitative | Crystallization for storage |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Detailed ^1H-NMR spectra confirm the structure at each stage, showing characteristic chemical shifts for bicyclic protons, fluorine substitution, and oxygen incorporation.
- High-Performance Liquid Chromatography (HPLC): Used to monitor purity and reaction completion, with purity levels exceeding 90% in key intermediates.
- Mass Spectrometry (MS): Confirms molecular weights consistent with fluorinated and oxa-substituted bicyclic structures.
- Melting Points: Hydrochloride salts exhibit sharp melting points (e.g., 94–100 °C for 9-hydroxy-9-azabicyclo derivative), indicative of purity.
Research Findings and Optimization Notes
- The benzyl protection strategy facilitates purification and handling of intermediates.
- Use of sodium hydride in DMF allows efficient nucleophilic substitution for fluorine introduction.
- Hydrogenation conditions require careful control to avoid over-reduction or catalyst poisoning.
- The oxidation step with m-CPBA is highly selective for oxygen insertion without over-oxidation.
- Conversion to hydrochloride salt enhances compound stability for downstream applications.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorination Patterns
- 7-Fluoro vs. 7,7-Difluoro Analogs: The monofluoro substitution in the target compound reduces steric hindrance compared to the difluoro analog . Fluorine’s electronegativity enhances dipole interactions, which may improve receptor binding. The difluoro variant, however, exhibits higher lipophilicity (logP ~1.2 vs. ~0.8 for monofluoro), impacting membrane permeability .
Heteroatom Positioning
- 3-Oxa-7-Aza vs. 3-Oxa-9-Aza: The hydroxyl-bearing analog (3-Oxa-7-Azabicyclo[3.3.1]Nonan-9-ol) demonstrates increased solubility in aqueous media (logS ~-2.5) compared to the target compound (~-3.0), attributed to the hydroxyl group’s hydrogen-bonding capacity .
- Base Compound (No Fluorine): The absence of fluorine in 3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride results in a 10% lower molecular weight, which may correlate with faster metabolic clearance .
Functional Group Modifications
- Carboxylic Acid and Benzyl Groups : The 9-benzyl-7-carboxylic acid analog exhibits a molecular weight nearly double that of the target compound. The carboxylic acid (pKa ~4.5) introduces pH-dependent solubility, while the benzyl group enhances π-π stacking interactions in hydrophobic environments.
Pharmacological Implications
- Metabolic Stability: Fluorination at C7 in the target compound may slow oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs .
- Receptor Selectivity : The 7-fluoro substituent’s electronic effects could enhance affinity for serotonin or adrenergic receptors, as seen in related bicyclic amines .
- Toxicity Profile : Difluoro analogs may exhibit higher tissue accumulation due to increased lipophilicity, necessitating careful dose optimization .
Biological Activity
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride (CAS No. 2177267-26-2) is a bicyclic compound characterized by the presence of fluorine, oxygen, and nitrogen atoms. Its molecular formula is C7H13ClFNO, and it has a molecular weight of 181.63 g/mol. The unique structure of this compound contributes to its potential biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| CAS Number | 2177267-26-2 |
| Molecular Formula | C7H13ClFNO |
| Molecular Weight | 181.63 g/mol |
| IUPAC Name | 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride |
| InChI | InChI=1S/C7H12FNO.ClH/c8-5-1-6-3-10-4-7(2-5)9-6;/h5-7,9H,1-4H2;1H |
| Canonical SMILES | C1C(CC2COCC1N2)F.Cl |
The biological activity of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride is largely attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances the compound's binding affinity to various receptors and enzymes, which may lead to significant pharmacological effects.
Pharmacological Applications
Research indicates that derivatives of bicyclic compounds like 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride could serve as effective agents in treating disorders related to orexin receptor dysfunctions, including:
- Sleep Disorders
- Anxiety Disorders
- Addiction Disorders
- Cognitive Dysfunction
- Mood Disorders
These applications are supported by findings that demonstrate the compound's potential as a non-peptide antagonist of human orexin receptors, which play critical roles in regulating wakefulness and appetite .
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies have shown that compounds similar to 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer). These studies utilized assays such as MTS to evaluate cell viability and proliferation .
- Orexin Receptor Interaction : A study highlighted the compound's potential as an orexin receptor antagonist, suggesting its utility in managing disorders linked to orexinergic dysfunctions . This is particularly relevant for conditions like narcolepsy and obesity.
- Comparative Analysis : When compared to similar bicyclic compounds, 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride demonstrated enhanced stability and reactivity due to the fluorine substitution, which may influence its pharmacokinetic properties and therapeutic efficacy .
Q & A
Basic: What are the recommended synthetic routes for 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride, and what parameters critically influence yield?
Methodological Answer:
Synthesis typically involves multi-step bicyclic ring formation, fluorination, and hydrochloride salt preparation. Key steps include:
- Ring Closure: Use of azabicyclo precursors (e.g., 9-azabicyclo[3.3.1]nonane derivatives) with fluorinated reagents under controlled pH and temperature (≤0°C) to avoid side reactions .
- Fluorination: Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous conditions, with reaction monitoring via TLC or HPLC to ensure complete conversion .
- Salt Formation: Hydrochloride salt crystallization via slow addition of HCl gas in ethanol, followed by recrystallization for purity (>98%) .
Critical Parameters: - Temperature Control: Exothermic fluorination requires precise cooling to prevent decomposition.
- Solvent Purity: Anhydrous DMF or THF minimizes hydrolysis of intermediates.
- Stoichiometry: Excess fluorinating agent (1.2–1.5 equiv) improves yield but must be balanced against purification challenges .
Basic: How can NMR and mass spectrometry be optimized to confirm the compound’s structure and purity?
Methodological Answer:
- NMR:
- 1H/13C NMR: Use deuterated DMSO or CDCl3 to resolve overlapping signals. Assign bicyclic protons (δ 3.1–4.3 ppm for oxa-aza bridges) and fluorine coupling (e.g., 19F NMR at ~-120 ppm for C-F) .
- 2D Techniques: HSQC and HMBC clarify connectivity in the bicyclic framework, particularly for distinguishing axial/equatorial substituents .
- Mass Spectrometry:
Advanced: How can computational-experimental hybrid approaches resolve contradictions in reaction pathway predictions?
Methodological Answer:
Discrepancies between DFT-predicted pathways and experimental outcomes often arise from solvent effects or transition state approximations. Strategies include:
- Solvent Modeling: Use COSMO-RS or explicit solvent MD simulations to refine free energy profiles .
- Transition State Validation: IRC (Intrinsic Reaction Coordinate) analysis with ωB97X-D/cc-pVTZ ensures correct saddle points .
- Experimental Feedback Loop: Iteratively adjust computational models using experimental kinetic data (e.g., Arrhenius parameters from stopped-flow spectroscopy) .
Case Study: A 2024 study resolved fluorination yield disparities by incorporating solvent dielectric constants into DFT, achieving <5% error between predicted and observed yields .
Advanced: What methodologies enhance the design of biologically active derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., GPCRs). Prioritize compounds with ΔG < -8 kcal/mol .
- SAR Analysis: Combine synthetic modifications (e.g., substituent variations at C7 or C9) with in vitro assays (IC50, Ki) to identify pharmacophore requirements .
- Metabolic Stability: Microsomal incubation (human liver microsomes, 1 hr) assesses CYP450-mediated degradation. Derivatives with >60% remaining compound advance to in vivo testing .
Basic: What HPLC conditions are optimal for purity analysis?
Methodological Answer:
- Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm) for baseline separation of polar impurities .
- Mobile Phase: Gradient elution with 0.1% TFA in water (A) and acetonitrile (B): 5% B to 50% B over 20 min, flow rate 1.0 mL/min .
- Detection: UV at 210 nm (for amine/fluorine chromophores) and ELSD for non-UV-active impurities .
- Validation: System suitability tests (RSD <2% for retention time, theoretical plates >2000) ensure reproducibility .
Advanced: Best practices for Hirshfeld surface analysis and DFT studies of crystalline forms
Methodological Answer:
- Crystallization: Diffraction-quality crystals grown via vapor diffusion (acetonitrile/water, 4°C) .
- Hirshfeld Analysis: Use CrystalExplorer to map close contacts (e.g., F⋯H, O⋯H). >25% F⋯H interactions suggest strong lattice stabilization .
- DFT Parameters:
- Thermal Analysis: DSC/TGA correlates DFT-predicted decomposition temperatures (±5°C accuracy) with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
